molecular formula C20H30O5 B1680540 Resolvin E1 CAS No. 552830-51-0

Resolvin E1

Katalognummer B1680540
CAS-Nummer: 552830-51-0
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: AOPOCGPBAIARAV-OTBJXLELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resolvin E1 (RvE1) is a specialized pro-resolving mediator (SPM) and a bioactive lipid . It is derived from omega-3 fatty acid eicosapentaenoic acid (EPA) . RvE1 has been identified in mouse inflammatory exudates and in human plasma when subjects are treated with both aspirin and supplemental EPA . It is an anti-inflammatory EPA metabolite that has been shown to promote inflammatory resolution in numerous disease models, including experimental colitis, asthma, atherosclerosis, type 2 diabetes, and HSV-1-induced stromal keratitis .


Synthesis Analysis

RvE1 is endogenously biosynthesized from EPA in the presence of Aspirin during the spontaneous resolution phase of acute inflammation, where specific cell-cell interactions occur . It is produced from eicosapentaenoic acid (EPA) via an 18-HEPE epoxide intermediate, which is formed by aspirin-acetylated COX-2-mediated oxidation of EPA and 5-lipoxygenase (5-LO), by leukotriene A4 (LTA4) hydrolase in human polymorphonuclear (PMN) neutrophils .


Molecular Structure Analysis

The complete structure of RvE1 is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid . Its molecular formula is C20H30O5 and it has a molecular weight of 350.45 .


Chemical Reactions Analysis

RvE1 has been shown to inhibit platelet reactivity due to the reduction of collagen-induced platelet aggregation in platelet-rich plasma and isolated platelets . It also significantly reduced P-selectin exposure on collagen-stimulated platelets .


Physical And Chemical Properties Analysis

RvE1 is a liquid at room temperature . It has a molecular weight of 350.45 and its chemical formula is C20H30O5 .

Wissenschaftliche Forschungsanwendungen

Anti-Aggregative Potential on Human Platelets

  • Scientific Field : Biomedical Sciences
  • Summary of Application : Resolvin E1, a metabolite of eicosapentaenoic acid (EPA), has been studied for its effects on human platelets . The research focused on the antiplatelet properties of omega-3 PUFAs and the effect of resolvin E1 on platelets via the collagen receptors .
  • Methods of Application : The study investigated the effect of resolvin E1 on collagen-induced platelet aggregation, activation, and reactivity, and also platelet membrane fluidity .
  • Results : The results showed that resolvin E1 may inhibit platelet reactivity due to the reduction of collagen-induced platelet aggregation in platelet-rich plasma and isolated platelets . Also, resolvin E1 significantly reduced P-selectin exposure on collagen-stimulated platelets .

Regulation of Leukocytes and Platelets

  • Scientific Field : Hematology
  • Summary of Application : Resolvin E1, an EPA-derived lipid mediator, has been found to regulate leukocyte expression of adhesion molecules in human whole blood .
  • Methods of Application : The study examined the effects of Resolvin E1 on the expression of L-selectin and CD18 in neutrophils and monocytes .
  • Results : Resolvin E1 stimulated L-selectin shedding, while reducing CD18 expression in both neutrophils and monocytes . It did not stimulate reactive oxygen species by either neutrophils or monocytes, nor did it directly stimulate cytokine/chemokine production in heparinized blood .

Dental Pulp Regeneration

  • Scientific Field : Dental Research
  • Summary of Application : Resolvin E1 has been studied for its regenerative properties when applied to dental pulp .

Inflammation Resolution and Tissue Regeneration

  • Scientific Field : Immunology
  • Summary of Application : Resolvin E1 plays a key role in restoring homeostasis by limiting neutrophil tissue infiltration, counter regulating production of chemokines and cytokines, and stimulating M2 macrophage polarization .

Enhancing Phagocytosis of Zymosan A by Human Macrophages

  • Scientific Field : Immunology
  • Summary of Application : Resolvin E1 has been found to enhance phagocytosis of zymosan A by human macrophages .
  • Methods of Application : The study investigated the effects of Resolvin E1 on the phagocytosis of zymosan A by human macrophages .
  • Results : The results showed that Resolvin E1 enhanced the phagocytosis of zymosan A by human macrophages .

Relationship with Thyroid Autoimmunity in Hashimoto’s Thyroiditis

  • Scientific Field : Endocrinology
  • Summary of Application : A study was conducted to detect serum Resolvin E1 levels in Hashimoto’s thyroiditis (HT) patients and healthy controls (HCs) and to evaluate the relationship of Resolvin E1 with thyroid autoimmunity .
  • Methods of Application : A total of 57 participants were recruited, including 30 untreated HT patients and 27 age- and sex‐matched HCs. The levels of Resolvin E1 in serum were measured via enzyme-linked immunosorbent assay (ELISA) .
  • Results : The serum level of Resolvin E1 of HT patients was significantly lower than that of healthy controls . Resolvin E1 levels showed a downward trend with increasing TgAb levels . Decreased Resolvin E1 levels might be a sign that HT is associated with inflammatory resolution dysfunction .

Promoting Intestinal Epithelial Cell Migration

  • Scientific Field : Gastroenterology
  • Summary of Application : Resolvin E1 has been found to promote intestinal epithelial cell migration .

Eigenschaften

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPOCGPBAIARAV-OTBJXLELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348065
Record name Resolvin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resolvin E1

CAS RN

552830-51-0
Record name Resolvin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resolvin E1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resolvin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESOLVIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin E1
Reactant of Route 2
Resolvin E1
Reactant of Route 3
Resolvin E1
Reactant of Route 4
Resolvin E1
Reactant of Route 5
Resolvin E1
Reactant of Route 6
Resolvin E1

Citations

For This Compound
6,900
Citations
JM Schwab, N Chiang, M Arita, CN Serhan - Nature, 2007 - nature.com
… During resolution, specific omega-3 polyunsaturated fatty-acid-derived mediators are generated within resolving exudates, including resolvin E1 (RvE1) 4 and protectin D1 (PD1) 5 . It is …
Number of citations: 420 www.nature.com
MG Balta, BG Loos, EA Nicu - Frontiers in immunology, 2017 - frontiersin.org
… Since most of the studies on the topic are based on work with Resolvin E1 (RvE1), we highlight in vitro and in vivo experimental findings focusing on RvE1 research. We also touch upon …
Number of citations: 67 www.frontiersin.org
KT Keyes, Y Ye, Y Lin, C Zhang… - American Journal …, 2010 - journals.physiology.org
… The purpose of the present study was to assess whether resolvin E1 (RvE1), an anti-inflammatory mediator derived from eicosapentaenoic acid, would limit myocardial infarct size in the …
Number of citations: 195 journals.physiology.org
M Arita, SF Oh, T Chonan, S Hong, S Elangovan… - Journal of Biological …, 2006 - ASBMB
… When aspirin is given during inflammation, resolvin E1 (RvE1) is formed from eicosapentaenoic acid via cell-cell interactions involving cells bearing cyclooxygenase-2 that has been …
Number of citations: 186 www.jbc.org
CT Lee, R Teles, A Kantarci, T Chen… - The Journal of …, 2016 - journals.aai.org
… Promoters of active resolution of inflammation, including resolvin E1 (RvE1), effectively treat inflammatory periodontitis in animal models. The goals of this study were 1) to compare …
Number of citations: 157 journals.aai.org
T Ohira, M Arita, K Omori, A Recchiuti… - Journal of Biological …, 2010 - ASBMB
Resolvins are endogenous lipid mediators that actively regulate the resolution of acute inflammation. Resolvin E1 (RvE1; (5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-…
Number of citations: 304 www.jbc.org
S Hong, TF Porter, Y Lu, SF Oh, PS Pillai… - The Journal of …, 2008 - journals.aai.org
Resolvin E1 (RvE1; 5S, 12R, 18R-trihydroxy-6Z, 8E, 10E, 14Z, 16E-eicosapentaenoic acid) is a potent anti-inflammatory and proresolving mediator derived from the omega-3 …
Number of citations: 131 journals.aai.org
H Hasturk, A Kantarci, E Goguet-Surmenian… - The Journal of …, 2007 - journals.aai.org
Resolvin E1 (RvE1) is a potent proresolving mediator of inflammation derived from omega-3 eicosapentaenoic acid that acts locally to stop leukocyte recruitment and promote resolution…
Number of citations: 548 journals.aai.org
C Sima, B Paster, TE Van Dyke - Critical Reviews™ in …, 2018 - dl.begellhouse.com
… Resolvin E1 selectively interacts with leukotriene B4 receptor … Impact of resolvin E1 on murine neutrophil phagocytosis in … Neutrophil resolvin E1 receptor expression and function in …
Number of citations: 45 www.dl.begellhouse.com
M Arita, T Ohira, YP Sun, S Elangovan… - The Journal of …, 2007 - journals.aai.org
Resolvin E1 (RvE1) is a potent anti-inflammatory and proresolving mediator derived from omega-3 eicosapentaenoic acid generated during the resolution phase of inflammation. RvE1 …
Number of citations: 725 journals.aai.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.